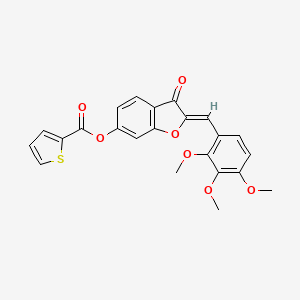

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Description

The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a benzofuran derivative characterized by a Z-configuration at the benzylidene double bond, a 2,3,4-trimethoxy-substituted benzylidene moiety, and a thiophene-2-carboxylate ester group. Its molecular formula is inferred as C25H22O7S, with an approximate molecular weight of 466.50 g/mol.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-26-16-9-6-13(21(27-2)22(16)28-3)11-18-20(24)15-8-7-14(12-17(15)30-18)29-23(25)19-5-4-10-31-19/h4-12H,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCMMTIHNFEFFY-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Thiophene Carboxylate Group: The final step involves the esterification of the benzofuran derivative with thiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the thiophene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings. Halogenation and alkylation are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Variables

Similar compounds share the benzofuran core and benzylidene substituents but differ in:

- Methoxy group positions on the benzylidene ring.

- Ester group composition (e.g., cyclohexane, benzoate, or sulfonate esters).

- Electronic and steric profiles due to substituent variations.

Comparative Data Table

Substituent Position Effects

- 2,3,4-Trimethoxybenzylidene (target): Electron-donating methoxy groups at ortho, meta, and para positions may enhance steric hindrance and alter π-π stacking interactions compared to analogs .

- 3,4,5-Trimethoxybenzylidene (): Symmetric substitution could improve crystallinity but reduce binding specificity due to increased symmetry .

- 2,4,5-Trimethoxybenzylidene (): Asymmetric substitution may influence dipole moments and solubility .

Ester Group Impact

Hydrogen Bonding and Crystallography

- The trimethoxybenzylidene group in the target compound likely engages in C–H···O hydrogen bonds , similar to patterns observed in ’s thiazolo-pyrimidine derivative .

- Crystallographic tools like SHELXL and SIR97 () are critical for resolving Z/E configurations and intermolecular interactions in such compounds .

Research Implications

- Biological Activity : Thiophene esters may enhance membrane permeability compared to bulkier cyclohexane esters .

- Solubility : Sulfonate esters () could improve aqueous solubility, whereas methoxy-rich analogs () may favor lipid solubility .

- Synthetic Accessibility : The 2,3,4-trimethoxy substitution pattern in the target compound may require regioselective synthesis to avoid isomer formation.

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure with multiple functional groups that suggest significant reactivity and pharmacological properties. The compound is primarily used in medicinal chemistry and related fields for research purposes.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 399.399 g/mol. Its structure includes a benzofuran core, a thiophene carboxylate group, and methoxy substituents that contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological interactions |

| Thiophene Carboxylate | Potentially enhances reactivity and solubility |

| Methoxy Groups | May influence pharmacokinetics and bioavailability |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various therapeutic effects. For instance, it has been suggested that this compound could inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that related compounds can inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .

- Mechanistic studies revealed that these compounds affect the expression levels of Bcl-2 family proteins, promoting pro-apoptotic pathways while inhibiting anti-apoptotic signals .

- Anti-inflammatory Properties :

-

Antioxidant Activity :

- The presence of methoxy groups may enhance the antioxidant capacity of the molecule, potentially protecting cells from oxidative stress .

-

Antimicrobial Effects :

- Some derivatives have shown promise in exhibiting antibacterial and antifungal properties .

Case Studies

A series of studies have evaluated the biological activity of benzofuran derivatives similar to this compound:

Study 1: Anticancer Properties

In vitro assays using MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated that derivatives induced apoptosis in a dose-dependent manner with IC50 values ranging from 1.27 to 1.50 µM. The mechanism involved downregulation of anti-apoptotic Bcl-2 proteins while upregulating pro-apoptotic members .

Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS) stimulated macrophages. Results indicated significant reductions in TNF-alpha and IL-6 levels upon treatment with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.